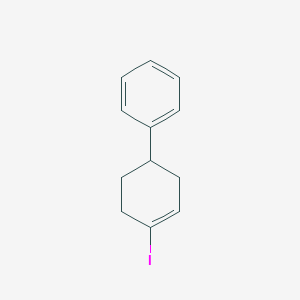
Benzene, (4-iodo-3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (4-iodo-3-cyclohexen-1-yl)- is a chemical compound with the molecular formula C12H13I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (4-iodo-3-cyclohexen-1-yl)- typically involves the iodination of a precursor compound. One common method is the iodination of 4-phenyl-1-cyclohexene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, (4-iodo-3-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
Benzene, (4-iodo-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (4-iodo-3-cyclohexen-1-yl)- depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their function through binding or modification.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1-cyclohexene: Similar structure but lacks the iodine atom.
Cyclohexylbenzene: Similar structure but lacks the double bond in the cyclohexene ring.
Iodobenzene: Similar structure but lacks the cyclohexene ring.
Properties
CAS No. |
201862-86-4 |
|---|---|
Molecular Formula |
C12H13I |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
(4-iodocyclohex-3-en-1-yl)benzene |
InChI |
InChI=1S/C12H13I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI Key |
SFQLQFDUXWUFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


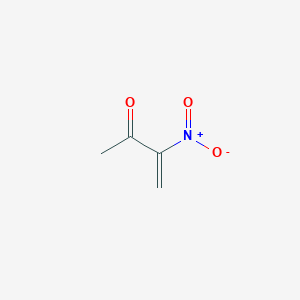
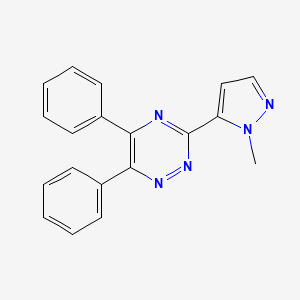
![4-[Bis(4-methylphenyl)phosphoryl]phenol](/img/structure/B12581597.png)
silane](/img/structure/B12581605.png)
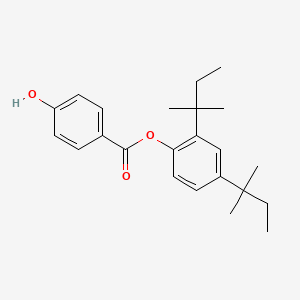
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
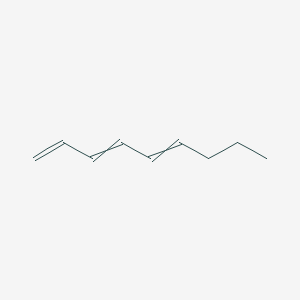
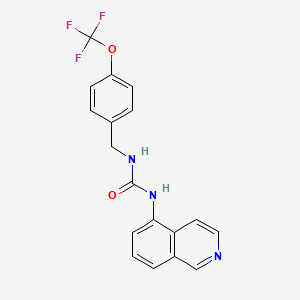
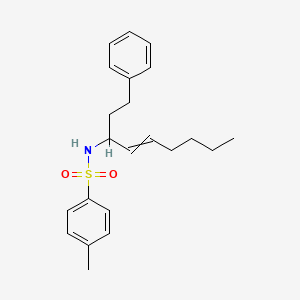
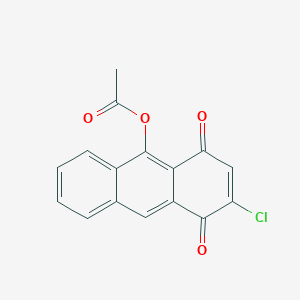

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
